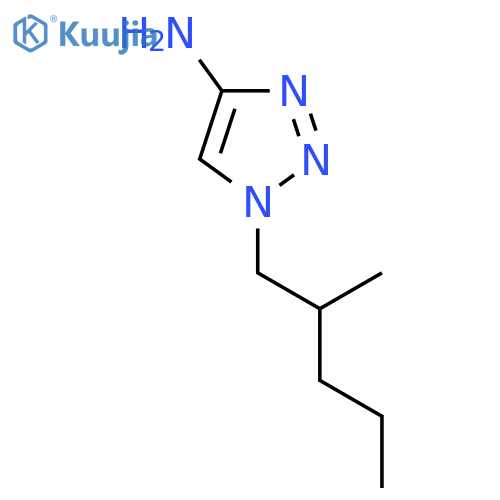Cas no 1504671-30-0 (1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)

1504671-30-0 structure
商品名:1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine
- 1504671-30-0
- EN300-1114565
- AKOS018084976
-
- インチ: 1S/C8H16N4/c1-3-4-7(2)5-12-6-8(9)10-11-12/h6-7H,3-5,9H2,1-2H3
- InChIKey: VIXHWHHTMJYXHV-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(N)N=N1)CC(C)CCC
計算された属性
- せいみつぶんしりょう: 168.137496527g/mol
- どういたいしつりょう: 168.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 56.7Ų
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1114565-10.0g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 10g |
$5652.0 | 2023-05-23 | ||
| Enamine | EN300-1114565-0.5g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1114565-1.0g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 1g |
$1315.0 | 2023-05-23 | ||
| Enamine | EN300-1114565-0.05g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1114565-0.1g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1114565-2.5g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1114565-0.25g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1114565-5.0g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 5g |
$3812.0 | 2023-05-23 | ||
| Enamine | EN300-1114565-10g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1114565-5g |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine |
1504671-30-0 | 95% | 5g |
$3065.0 | 2023-10-27 |
1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1504671-30-0 (1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
